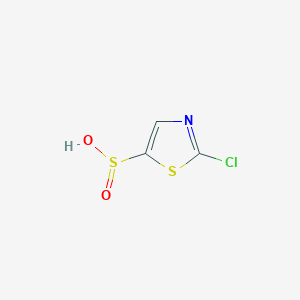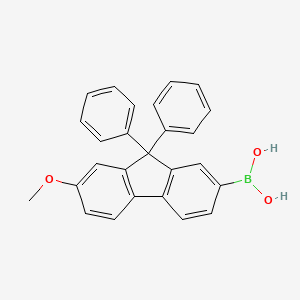
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is an organic compound with the chemical formula C25H19BO3. It is a boronic acid derivative of fluorene, characterized by the presence of a methoxy group at the 7th position and two phenyl groups at the 9th position of the fluorene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 7-methoxy-9,9-diphenylfluorene with a boron-containing reagent, such as boronic acid or boronic ester, under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Mécanisme D'action
The mechanism of action of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and catalysts. The compound’s unique electronic properties, due to the presence of the methoxy and phenyl groups, also contribute to its reactivity and functionality in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Lacks the methoxy group at the 7th position.
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid: The boronic acid group is positioned at the 4th position instead of the 2nd.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: Contains a bromo group at the 7th position and methyl groups at the 9th position
Uniqueness
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is unique due to the presence of the methoxy group at the 7th position, which enhances its electronic properties and reactivity. This structural feature makes it particularly useful in applications requiring high fluorescence efficiency and specific reactivity patterns .
Propriétés
Formule moléculaire |
C26H21BO3 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
(7-methoxy-9,9-diphenylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C26H21BO3/c1-30-21-13-15-23-22-14-12-20(27(28)29)16-24(22)26(25(23)17-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,28-29H,1H3 |
Clé InChI |
AYYZQVNBBQRKGF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


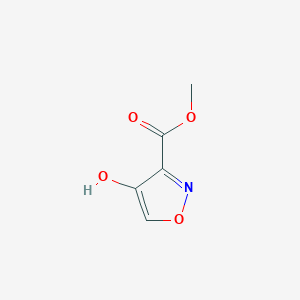
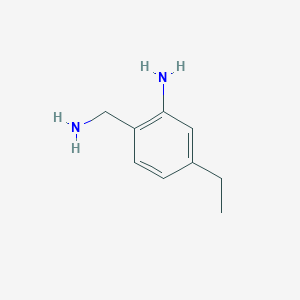
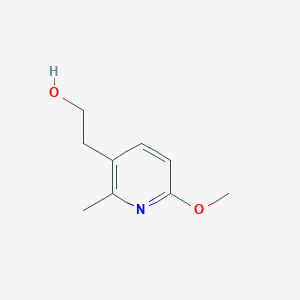
![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
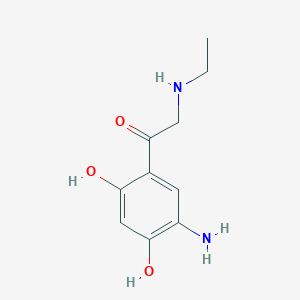
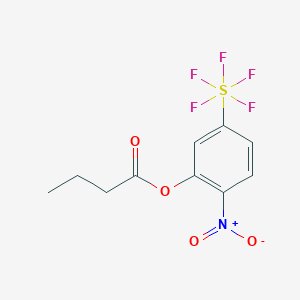
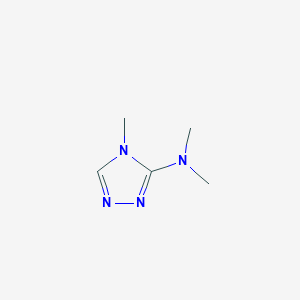


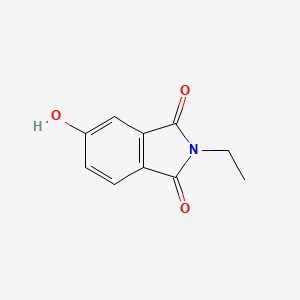
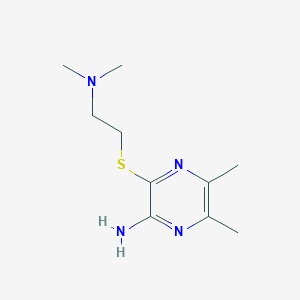
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
![Ethyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B15248073.png)
